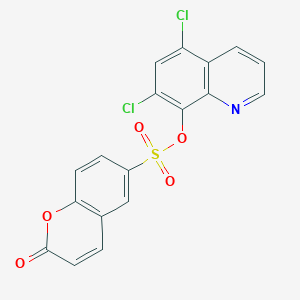

![molecular formula C20H25N3O3S B3002297 N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide CAS No. 672949-66-5](/img/structure/B3002297.png)

N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide" is a derivative of piperidine and benzenesulfonohydrazide, which has been synthesized and studied for various biological activities. The piperidine moiety is a common structural feature in many pharmacologically active compounds, and modifications to this core structure can lead to significant changes in biological activity.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various substituents to enhance biological activity. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized, and it was found that the introduction of a bulky moiety in the para position of the benzamide significantly increased anti-acetylcholinesterase (anti-AChE) activity . Similarly, N-substituted-4-methylbenzenesulfonohydrazide derivatives were synthesized through condensation reactions in aqueous medium, demonstrating the versatility of the hydrazide moiety in forming biologically active compounds .

Molecular Structure Analysis

The molecular structure and conformation of piperidine derivatives can be characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) calculations can be employed to optimize geometrical parameters and to perform vibrational assignments based on Potential Energy Distribution (PED). These studies provide insights into the conformational preferences of the molecules and their electronic properties, such as the HOMO-LUMO bandgap, which are crucial for understanding their reactivity and interaction with biological targets .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions, which are essential for the synthesis of targeted compounds with potential pharmacological applications. For example, the synthesis of carbon-14 labelled benzamide derivatives involves an aryllithium reaction with carbon dioxide, demonstrating the chemical versatility of the piperidine ring in synthetic chemistry . Additionally, the hydrazidoureido linker has been used to connect the piperidine fragment to benzenesulfonamide, resulting in potent inhibitors of carbonic anhydrase enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of different substituents can alter these properties, affecting the compound's pharmacokinetic profile and its suitability for drug development. For instance, the presence of a benzenesulfonamide group can enhance the solubility and binding affinity of the compound to enzyme targets . The antimicrobial evaluation of hydrazones derived from 4-methylbenzenesulfonohydrazide also highlights the importance of the hydrazide moiety in contributing to the compound's biological activity .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

- A study synthesized derivatives of 4-methylbenzenesulfonohydrazide and evaluated them for antimycobacterial, antibacterial, and antifungal activities, indicating potential use in antimicrobial therapies (Ghiya & Joshi, 2016).

Corrosion Inhibition

- New sulfonohydrazide derivatives were investigated as corrosion inhibitors for carbon steel in acidic media, suggesting their application in industrial corrosion protection (Ichchou et al., 2019).

HIV-1 Infection Prevention

- Compounds including methylbenzenesulfonamide have been developed as potential targeting preparations for the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Antioxidant and Anticholinesterase Activities

- Sulfonyl hydrazones with piperidine derivatives were synthesized and evaluated for antioxidant capacity and anticholinesterase activity, relevant in medicinal chemistry (Karaman et al., 2016).

Anti-Alzheimer's Activity

- N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, similar in structure, were synthesized and evaluated for anti-Alzheimer's activity (Gupta et al., 2020).

Antihistaminic Activity

- N-(4-piperidinyl)-1H-benzimidazol-2-amines, structurally related, were synthesized and evaluated for their antihistaminic activity (Janssens et al., 1985).

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s known that piperidine derivatives can interact with various targets depending on their specific structure . For instance, some piperidine derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter .

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways depending on their specific structure and target .

Pharmacokinetics

It’s known that tertiary aliphatic amines, which this compound is a part of, are biotransformed through a reversible reaction into tertiary amine oxides .

Result of Action

It’s known that piperidine derivatives can have various effects depending on their specific structure and target .

Eigenschaften

IUPAC Name |

1-benzyl-N'-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-16-7-9-19(10-8-16)27(25,26)22-21-20(24)18-11-13-23(14-12-18)15-17-5-3-2-4-6-17/h2-10,18,22H,11-15H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOQFZCYIGSTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

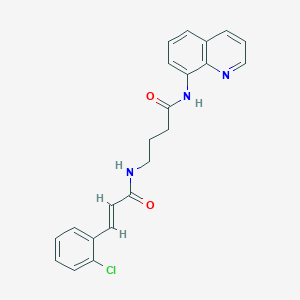

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B3002214.png)

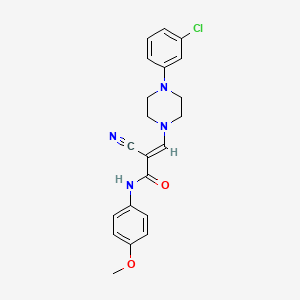

![1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3002221.png)

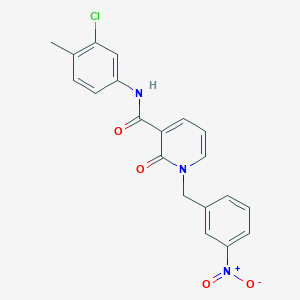

![2-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3002224.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002225.png)

![N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B3002226.png)

![(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B3002227.png)

![2-(1-ethylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3002228.png)

![3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3002232.png)

![4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3002233.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B3002235.png)